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Introduction

CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that
dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell
Activation (VISTA).[1] By inhibiting these two key negative regulators of T-cell function, CA-170
aims to restore and enhance the immune system's ability to recognize and eliminate tumor
cells.[1] Preclinical studies in various syngeneic mouse tumor models have demonstrated its
potential as a monotherapy and in combination with other anti-cancer agents.[2][3] These notes
provide a summary of dosing and administration protocols derived from publicly available
animal studies to guide researchers in designing their own in vivo experiments.

Mechanism of Action: Dual PD-L1 and VISTA
Inhibition

CA-170 is designed to disrupt the signaling of two distinct immune checkpoint pathways. It
targets both PD-L1 and VISTA, which are implicated in the suppression of T-cell activity within
the tumor microenvironment.[1] The proposed mechanism for its interaction with the PD-1/PD-
L1 pathway involves the formation of a defective ternary complex, which blocks PD-L1
signaling without preventing the assembly of the PD-1:PD-L1 complex itself.[3] This dual

targeting strategy is based on preclinical evidence suggesting that blocking both pathways can
result in enhanced anti-tumor activity compared to targeting either pathway alone.
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Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies have been conducted in mice and monkeys, revealing key
parameters for this orally administered agent.

Cynomolgus

Parameter Mouse Reference
Monkey

Oral Bioavailability ~40% <10% [4]

Plasma Half-life (t%2) ~0.5 hours ~3.25 - 4.0 hours [4]
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Dosing and Administration in Mouse Tumor Models

CA-170 has been evaluated in several syngeneic mouse tumor models. Administration is
consistently via the oral route (PO), typically as a once-daily (QD) regimen.

. . Dose Dosing
Animal Model Mouse Strain Reference
(mgl/kg/day) Schedule
D for 14 days,

MC38 (Colon Q ) Y

) C57BL/6 10 starting Day 5 [2]
Carcinoma) )

post-implant

CT26 (Colon

_ BALB/c 3,10 QD [2]
Carcinoma)
CT26 (Colon QD for 5 days

_ BALB/c 10 _
Carcinoma) (for PD analysis)
B16/F10 QD for 14 days,
(Melanoma C57BL/6 10 starting Day 1 [2]
Metastasis) post-injection
B16/F1 N

Not Specified 10, 100 QD [5]

(Melanoma)

Note on Safety: In preclinical toxicology studies, CA-170 was reported to be safe, with a No
Observed Adverse Effect Level (NOAEL) of >1000 mg/kg/day following 28 consecutive days of
oral administration in rodents.[1]

Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Syngeneic
Mouse Models

This protocol provides a generalized workflow for assessing the anti-tumor efficacy of orally
administered CA-170.
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Caption: General workflow for a CA-170 in vivo efficacy study. (Max Width: 760px)
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Materials:

Syngeneic tumor cell line (e.g., MC38, CT26) and appropriate culture medium.
Immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26), 6-8 weeks old.
CA-170 compound.

Vehicle for oral formulation. Note: The specific vehicle for CA-170 is not consistently reported
in the literature. A common vehicle for oral gavage in mice is 0.5% methylcellulose in sterile
water, sometimes with a small amount of surfactant like Tween 80 (e.g., 0.1-0.2%) to aid
suspension.[6] It is recommended to perform formulation suitability tests. One study noted
the vehicle control for an MC38 experiment was water.[1]

Oral gavage needles.

Calipers for tumor measurement.

Procedure:

Cell Culture: Culture tumor cells according to standard protocols to ensure they are in the
logarithmic growth phase and have high viability for implantation.

Tumor Implantation: Harvest and resuspend cells in a sterile, serum-free medium or PBS.
Subcutaneously inject the appropriate number of cells (typically 0.5-1.0 x 1076) in a small
volume (~100 pL) into the flank of the mice.

Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days after implantation.
Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the
formula: (Length x Width"2) / 2.

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mms3),
randomize mice into treatment groups (e.g., Vehicle control, CA-170 10 mg/kg).

Drug Administration:

o Prepare a fresh formulation of CA-170 in the chosen vehicle each day or according to its
stability.
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o Administer the formulation once daily via oral gavage. The volume is typically 100-200 pL
per mouse (or 10 mL/kg).

o Administer the vehicle alone to the control group.

Efficacy Assessment: Continue daily dosing and tumor measurements for the duration of the
study (e.g., 14-21 days). Monitor animal health and body weight as indicators of toxicity.

Endpoint: The study can be terminated when tumors in the control group reach a
predetermined maximum size, or after a fixed duration. Data on tumor growth inhibition (TGI)
and survival can be collected.

Protocol 2: Pharmacodynamic (PD) Analysis of Tumor-
Infiltrating Lymphocytes (TILS)

This protocol describes the analysis of T-cell activation markers in tumors from CA-170 treated

mice, typically performed on a satellite group of animals from an efficacy study.

Materials:

Tumors harvested from vehicle- and CA-170-treated mice.
RPMI medium, fetal bovine serum (FBS), collagenase, DNase.
70 um cell strainers.

Red blood cell lysis buffer.

FACS buffer (PBS + 2% FBS).

Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CDS8, -Ki67, -OX-40, -Granzyme B,
-IFN-y).

Intracellular staining buffer Kit.

Flow cytometer.

Procedure:
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e Tumor Dissociation:

o Following a short treatment course (e.g., 5-7 days of daily dosing), euthanize mice and
surgically excise tumors.

o Mince the tumors into small pieces in a petri dish containing RPMI.

o Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at
37°C with agitation.

 Single-Cell Suspension:
o Pass the digested tissue through a 70 um cell strainer to obtain a single-cell suspension.
o Lyse red blood cells using a lysis buffer.
o Wash the cells with FACS buffer and perform a cell count.

» Surface Staining:

[¢]

Resuspend cells in FACS buffer.

[e]

Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., CD45,
CD3, CD4, CD8, 0OX-40).

[e]

Incubate for 30 minutes on ice, protected from light.

Wash the cells twice with FACS buffer.

o

e Intracellular Staining (for Ki67, Granzyme B, IFN-y):

o

Fix and permeabilize the cells using a commercial intracellular staining kit according to the
manufacturer's instructions.

[¢]

Add antibodies for intracellular targets (e.g., anti-Ki67, anti-Granzyme B, anti-IFN-y).

[e]

Incubate as recommended, protected from light.

Wash the cells.

o
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e Flow Cytometry:

o Resuspend the final cell pellet in FACS buffer.

o Acquire data on a flow cytometer.

o Analyze the data using appropriate software to quantify the percentage and activation
status of CD4+ and CD8+ T-cell populations within the tumor (gating on CD45+ leukocytes
first). Studies have shown that oral administration of CA-170 leads to an increased
proliferation (Ki67+) and activation (OX-40+) of both CD4+ and CD8+ T-cells in the tumor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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